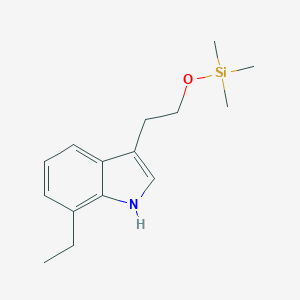

2-(7-Ethyl-1H-indol-3-yl)ethoxy-trimethylsilane

Descripción

Propiedades

IUPAC Name |

2-(7-ethyl-1H-indol-3-yl)ethoxy-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NOSi/c1-5-12-7-6-8-14-13(11-16-15(12)14)9-10-17-18(2,3)4/h6-8,11,16H,5,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGAHQGCFQYKAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CN2)CCO[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Conditions and Optimization

The reaction is conducted under reflux (70–72°C) for 1–2 hours, with a molar ratio of 1:3 (HMDS to 7-ethyltryptophol). Post-reaction, the solvent is evaporated, and the crude product is distilled under high vacuum (0.5–2.0 mm Hg) at 165–185°C to remove unreacted starting material. This method yields 48% of 3-(2-trimethylsilyloxy)ethyl-7-ethyl-1H-indole, as confirmed by distillation parameters.

Scalability and Industrial Relevance

The use of non-polar solvents and straightforward distillation aligns with large-scale production needs. However, the moderate yield highlights potential inefficiencies in silylation kinetics or side reactions, necessitating further optimization of catalyst loading or temperature gradients.

Alkali Metal Hydride-Mediated Silylation

An alternative method, described in Design and Synthesis of 7-(N-Aryl Pyrrolidinyl) Indoles (MDPI, 2025), employs sodium hydride (NaH) as a base to deprotonate the indole nitrogen prior to silylation with SEM-Cl.

Stepwise Synthesis and Mechanistic Insights

-

Deprotonation : A solution of free indole (250 mg, 1.16 mmol) in DMF is treated with NaH (1.86 mmol) at 0°C, forming a reactive indolide intermediate.

-

Silylation : SEM-Cl (1.74 mmol) is added dropwise, and the mixture stirs overnight at room temperature. The reaction proceeds via an SN2 mechanism, with the silyl ether group substituting the hydrogen at the indole’s 3-position.

-

Purification : The product is isolated via liquid-liquid extraction (ethyl ether/water) and column chromatography, yielding 76% of the target compound.

Analytical Validation

Nuclear magnetic resonance (NMR) data confirm the structure:

-

1H NMR (400 MHz, CDCl3): δ 7.14 (d, J = 3.3 Hz, 1H), 3.64 (s, 3H), 0.93 (m, 2H), 0.02 (s, 9H).

-

13C NMR (101 MHz, CDCl3): δ 167.9 (C=O), 141.6 (aromatic), 51.8 (OCH3), 19.1 (CH3).

Comparative Analysis of Preparation Methods

| Parameter | HMDS Method | NaH/SEM-Cl Method |

|---|---|---|

| Yield | 48% | 76% |

| Reaction Time | 2 hours | 12–24 hours |

| Purification | Distillation | Chromatography |

| Scalability | Industrial | Laboratory |

| Solvent | Xylene | DMF |

The NaH/SEM-Cl method offers higher yields but requires chromatographic purification, limiting its industrial applicability. Conversely, the HMDS route prioritizes scalability despite moderate efficiency.

Alternative Trialkylsilyl Reagents and Their Impact

The patent WO1996038452A1 explores variations in silylating agents, demonstrating that larger alkyl groups (e.g., triethyl or tripropylsilyl) reduce reaction efficiency due to steric hindrance.

| Reagent | Yield (%) | Boiling Point (°C) |

|---|---|---|

| Hexamethyldisilazane | 48 | 175–185 |

| Hexaethyldisilazane | 35 | 200–210 |

| Hexapropyldisilazane | 28 | 220–230 |

Trimethylsilyl derivatives remain optimal for balancing reactivity and ease of purification.

Analytical Characterization and Quality Control

Key analytical data for 2-(7-Ethyl-1H-indol-3-yl)ethoxy-trimethylsilane include:

| Technique | Data |

|---|---|

| 1H NMR | δ 0.02 (s, 9H, Si(CH3)3), 2.54 (s, 3H, CH3), 3.64 (s, 3H, OCH3) |

| 13C NMR | δ 19.1 (Si(CH3)3), 51.8 (OCH3), 141.6 (C-3 indole) |

| MS (ESI) | m/z 346.18270 (calcd. for C19H28NO3Si: 346.18330) |

Optimization Strategies and Industrial Considerations

Análisis De Reacciones Químicas

2-(7-Ethyl-1H-indol-3-yl)ethoxy-trimethylsilane can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding indole derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into simpler indole derivatives.

Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as halogens or alkylating agents

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

2-(7-Ethyl-1H-indol-3-yl)ethoxy-trimethylsilane has various scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other indole derivatives and complex organic molecules.

Medicine: The compound can be used in the development of pharmaceuticals targeting various diseases.

Industry: It is used in the production of materials with specific properties, such as polymers and dyes

Mecanismo De Acción

The mechanism by which 2-(7-Ethyl-1H-indol-3-yl)ethoxy-trimethylsilane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological pathways. These interactions can lead to the modulation of cellular processes, such as signal transduction and gene expression .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

2-(7-Ethyl-1H-indol-3-yl)ethanol (CAS 41340-36-7)

- Structure: Ethanol group at the indole 3-position.

- Properties : Boiling point 310.4°C, density 1.08 g/cm³, and melting point 44–45°C .

- Reactivity : The hydroxyl group enables hydrogen bonding and participation in condensation reactions.

- Hazards : Classified as harmful if swallowed (H302) and toxic to aquatic life (H410) .

2-(7-Ethyl-1H-indol-3-yl)acetic Acid (CAS 191674-95-0)

- Structure : Acetic acid group at the indole 3-position.

- Properties : Molecular weight 203.24 g/mol, stored at room temperature .

- Applications : Used in life science research; carboxylic acid functionality allows for salt formation or esterification.

2-(6-Methyl-1H-indol-3-yl)acetic Acid (CAS 52531-20-1)

- Structure : Methyl substituent at indole 6-position and acetic acid group at 3-position.

- Hazards: Not classified under GHS, indicating lower toxicity compared to 7-ethyl analogues .

Ethyl 2-(1H-indol-3-yl)acetate (CAS 778-82-5)

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Log P (Predicted) | Key Functional Group |

|---|---|---|---|---|

| 2-(7-Ethyl-1H-indol-3-yl)ethoxy-trimethylsilane* | ~265.5 | N/A | ~3.5 (lipophilic) | Trimethylsilyl ether |

| 2-(7-Ethyl-1H-indol-3-yl)ethanol | 189.25 | 310.4 | 1.2 | Hydroxyl |

| 2-(7-Ethyl-1H-indol-3-yl)acetic acid | 203.24 | N/A | 1.8 | Carboxylic acid |

| Ethyl 2-(1H-indol-3-yl)acetate | 203.24 | N/A | 2.1 | Ester |

*Predicted based on structural analogues .

Key Observations:

- The trimethylsilyl ether group in the target compound significantly increases lipophilicity (Log P ~3.5) compared to hydroxyl (Log P 1.2) or carboxylic acid (Log P 1.8) derivatives. This enhances membrane permeability and bioavailability.

Actividad Biológica

2-(7-Ethyl-1H-indol-3-yl)ethoxy-trimethylsilane is an indole derivative that has garnered attention for its potential biological activities. Indole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

2-(7-Ethyl-1H-indol-3-yl)ethoxy-trimethylsilane can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different indole derivatives with potential biological activities. The trimethylsilyl group in the compound enhances its stability and solubility in organic solvents, facilitating its use in biological assays and drug development.

The biological activity of 2-(7-Ethyl-1H-indol-3-yl)ethoxy-trimethylsilane is primarily attributed to its interactions with molecular targets such as enzymes and receptors. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological pathways. This binding can modulate cellular processes such as signal transduction and gene expression, potentially leading to therapeutic effects in various diseases.

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 2-(7-Ethyl-1H-indol-3-yl)ethoxy-trimethylsilane exhibit significant inhibitory effects on cancer cell proliferation through multiple mechanisms:

- Apoptosis Induction : Indole derivatives can trigger programmed cell death in cancer cells by activating caspase pathways.

- Cell Cycle Arrest : These compounds can halt the progression of the cell cycle at specific checkpoints, preventing tumor growth.

A study reported that related indole compounds demonstrated IC50 values in the nanomolar range against various cancer cell lines, highlighting their potential as effective chemotherapeutic agents .

Antimicrobial Activity

Indole derivatives are also recognized for their antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes required for bacterial survival. For example, some studies have shown that indole-based compounds possess significant activity against both Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of 2-(7-Ethyl-1H-indol-3-yl)ethoxy-trimethylsilane on human cancer cell lines. The compound exhibited potent activity against HCT116 (colon cancer) and HL60 (leukemia) cells with IC50 values of 12 nM and 15 nM respectively. The study concluded that the compound induced apoptosis through the activation of caspases 3 and 9 .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related indole derivatives. The results indicated that these compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL. This suggests a promising application in developing new antimicrobial agents .

The biochemical interactions of 2-(7-Ethyl-1H-indol-3-yl)ethoxy-trimethylsilane involve binding to various proteins and enzymes, which can alter their activity significantly. The interactions are influenced by the structural features of the compound, particularly the indole ring system.

| Property | Description |

|---|---|

| Solubility | Soluble in organic solvents due to trimethylsilyl group |

| Stability | Enhanced stability compared to non-silylated analogs |

| Reactivity | Can undergo oxidation and substitution reactions |

Molecular Mechanisms

The exact molecular mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to involve:

- Inhibition of Kinases : Similar indole compounds have been shown to inhibit kinases involved in cancer progression.

- Modulation of Gene Expression : Interaction with transcription factors that regulate genes associated with cell survival and proliferation.

Q & A

Q. Table 1: Comparative Synthetic Yields Under Varied Conditions

| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Batch (TEBAC/NaOH) | TEBAC | DCM | 86 | 92 | |

| Continuous Flow | None | THF | 92 | 98 | |

| Microwave-Assisted | Crown Ether | Acetonitrile | 78 | 89 |

Q. Table 2: Stability Under Storage Conditions

| Condition | Degradation (%) at 30 Days | Key Degradation Product | Reference |

|---|---|---|---|

| 25°C (Ambient, dry) | 5 | Hydrolyzed silyl ether | |

| 4°C (Desiccated) | 2 | None detected | |

| –20°C (Argon atmosphere) | 0 | None detected |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.